REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[C:5]([OH:19])=[C:6]([C:11]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])[CH:7]=[C:8]([CH3:10])[CH:9]=1.[CH3:20]I>CN(C)C=O>[CH3:3][C:4]1[C:5]([O:19][CH3:20])=[C:6]([C:11]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])[CH:7]=[C:8]([CH3:10])[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
cyclohexyl 3,5-dimethyl-2-hydroxyphenyl ketone
|
Quantity
|
256.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C=C(C1)C)C(=O)C1CCCCC1)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
233 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
was risen to 70° C.
|
Type
|
STIRRING
|
Details
|
After continuation of stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 3 liters of ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a saturated aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C=C(C1)C)C(=O)C1CCCCC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 285.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 105% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |